molecular formula C22H18N4O4 B12460520 N'~1~,N'~3~-bis(phenylcarbonyl)benzene-1,3-dicarbohydrazide

N'~1~,N'~3~-bis(phenylcarbonyl)benzene-1,3-dicarbohydrazide

Cat. No.: B12460520
M. Wt: 402.4 g/mol
InChI Key: DLRNNYGSBNPOSL-UHFFFAOYSA-N
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Description

N’-{3-[(phenylformohydrazido)carbonyl]benzoyl}benzohydrazide is a complex organic compound belonging to the class of hydrazides Hydrazides are known for their versatile biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{3-[(phenylformohydrazido)carbonyl]benzoyl}benzohydrazide typically involves the reaction of benzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme can be represented as follows:

    Step 1: Benzohydrazide is reacted with phenylformohydrazide in the presence of a suitable catalyst.

    Step 2: The reaction mixture is heated under reflux for several hours.

    Step 3: The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-{3-[(phenylformohydrazido)carbonyl]benzoyl}benzohydrazide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{3-[(phenylformohydrazido)carbonyl]benzoyl}benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-{3-[(phenylformohydrazido)carbonyl]benzoyl}benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-{3-[(phenylformohydrazido)carbonyl]benzoyl}benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N’-benzylidene-benzohydrazide: Similar structure but lacks the phenylformohydrazido moiety.

    N’-phenyl pyridylcarbohydrazide: Contains a pyridyl group instead of a benzoyl group.

    N’-{3-[(phenylformohydrazido)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carbonyl}benzohydrazide: Similar structure with a bicyclic ring system.

Uniqueness

N’-{3-[(phenylformohydrazido)carbonyl]benzoyl}benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

1-N',3-N'-dibenzoylbenzene-1,3-dicarbohydrazide

InChI

InChI=1S/C22H18N4O4/c27-19(15-8-3-1-4-9-15)23-25-21(29)17-12-7-13-18(14-17)22(30)26-24-20(28)16-10-5-2-6-11-16/h1-14H,(H,23,27)(H,24,28)(H,25,29)(H,26,30)

InChI Key

DLRNNYGSBNPOSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)C(=O)NNC(=O)C3=CC=CC=C3

Origin of Product

United States

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